molecular formula C30H27ClN4S B11088085 4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11088085
M. Wt: 511.1 g/mol
InChI Key: LREITKZGHSICEV-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the azulene family. Its complex structure combines a triazacyclopenta[cd]azulene core with aromatic substituents. Let’s break it down:

    Name: 4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

    Molecular Formula: C34H35ClN4OS

    Molecular Weight: 583.201 g/mol

    CAS Number: 883832-25-5

Preparation Methods

Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate multistep reactions due to its unique structure.

Industrial Production:: As of now, there is no established industrial-scale production method. Researchers primarily synthesize it for exploratory purposes.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The chlorophenyl group makes it susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction: The aromatic rings can undergo oxidation or reduction processes.

    Conditions: Reactions likely occur under mild conditions with suitable catalysts.

Major Products:: The specific products depend on the reaction conditions. Potential derivatives include substituted azulenes and thioamides.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Its unique structure may find applications in fluorescence studies.

    Organic Synthesis: Researchers explore its reactivity for novel transformations.

Biology and Medicine::

    Biological Imaging: Its fluorescence properties could aid in cellular imaging.

    Drug Development: Investigating its interactions with biological targets.

Industry::

    Materials Science: Potential use in organic electronics or sensors.

Mechanism of Action

The exact mechanism remains elusive. its structural features suggest interactions with biomolecules or receptors.

Comparison with Similar Compounds

While direct analogs are rare, we can compare it to related azulenes or heterocyclic compounds. Notable ones include:

    4-(((4-bromophenyl)amino)methyl)-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide:

    4-Chlorothiophenol: (a simpler sulfur-containing compound)

Properties

Molecular Formula

C30H27ClN4S

Molecular Weight

511.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N,2-bis(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27ClN4S/c1-19-6-10-22(11-7-19)28-33-35-27(29(36)32-24-16-8-20(2)9-17-24)26(21-12-14-23(31)15-13-21)25-5-3-4-18-34(28)30(25)35/h6-17H,3-5,18H2,1-2H3,(H,32,36)

InChI Key

LREITKZGHSICEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)C

Origin of Product

United States

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